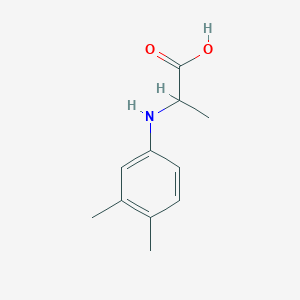

2-(3,4-Dimethylphenylamino)propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dimethylphenylamino)propionic acid is a chemical compound characterized by its molecular structure, which includes a phenyl ring substituted with two methyl groups and an amino group attached to a propionic acid moiety

作用機序

Target of Action

The primary target of 2-(3,4-Dimethylphenylamino)propionic acid is currently unknown. This compound belongs to the class of organic compounds known as phenylpropanoic acids

Mode of Action

It is known that phenylpropanoic acids, the class of compounds to which it belongs, can interact with various biological targets and cause changes in cellular processes .

Biochemical Pathways

It is known that carboxylic acids, such as propanoic acid, typically undergo metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .

Pharmacokinetics

It is known that carboxylic acids, such as propanoic acid, are typically metabolized via conversion to their coenzyme a (coa) derivatives .

Result of Action

It is known that phenylpropanoic acids, the class of compounds to which it belongs, can have various biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenylamino)propionic acid typically involves the following steps:

Nitration: The starting material, 3,4-dimethylaniline, undergoes nitration to introduce a nitro group, forming 3,4-dimethyl-2-nitroaniline.

Reduction: The nitro group is then reduced to an amino group, yielding 3,4-dimethyl-1,2-diaminobenzene.

Amination: The resulting diamine is subjected to amination with propionic acid, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.

化学反応の分析

Types of Reactions: 2-(3,4-Dimethylphenylamino)propionic acid can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

Reduction: Reduction reactions can reduce nitro groups to amino groups.

Substitution: Substitution reactions can replace hydrogen atoms on the phenyl ring with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are used for substitution reactions.

Major Products Formed:

Oxidation Products: Nitro derivatives and other oxidized forms.

Reduction Products: Amino derivatives and reduced forms.

Substitution Products: Halogenated derivatives and substituted phenyl compounds.

科学的研究の応用

2-(3,4-Dimethylphenylamino)propionic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe or reagent in biochemical assays and studies involving amino acid metabolism.

Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

類似化合物との比較

3,4-Dimethylaniline: A simpler compound lacking the propionic acid moiety.

2-(3,4-Dimethylphenyl)acetic acid: Similar structure but with an acetic acid group instead of propionic acid.

2-(3,4-Dimethylphenyl)propionic acid derivatives: Various derivatives with different substituents on the phenyl ring or propionic acid chain.

Uniqueness: 2-(3,4-Dimethylphenylamino)propionic acid is unique due to its specific combination of a phenyl ring with two methyl groups and an amino group attached to a propionic acid moiety. This structure imparts distinct chemical and physical properties compared to similar compounds.

生物活性

2-(3,4-Dimethylphenylamino)propionic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a dimethylphenyl group. Its structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

1. Anticancer Properties

Research has indicated that derivatives of propionic acid exhibit significant anticancer properties. For instance, studies have shown that certain analogs can reduce the viability of cancer cells, such as A549 lung cancer cells, by inducing apoptosis and inhibiting cell migration. Notably, compounds with similar structural features demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against various cancer cell lines, indicating promising anticancer potential .

| Compound | IC50 (mg/mL) | Cell Line |

|---|---|---|

| 7a | 0.12 | HCT-116 (colon) |

| 7g | 0.12 | HCT-116 (colon) |

| 7d | 0.81 | HCT-116 (colon) |

2. Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds within this class have shown the ability to scavenge free radicals effectively in various assays such as DPPH and FRAP assays. These findings suggest that the compound may play a role in mitigating oxidative stress in biological systems .

3. Anti-inflammatory Effects

Similar compounds have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. The mechanism involves the inhibition of cyclooxygenase enzymes and other inflammatory mediators .

The biological activities of this compound can be attributed to several mechanisms:

- Cellular Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

- Receptor Modulation : It has been suggested that similar compounds can act as allosteric modulators for hemoglobin, potentially affecting oxygen transport and utilization in tissues .

- Interaction with Enzymes : Inhibition of cyclooxygenase enzymes and other key inflammatory mediators plays a crucial role in its anti-inflammatory effects .

Case Studies

A notable case study involved the evaluation of a series of propionic acid derivatives for their anticancer activity against colon cancer cell lines (HCT-116). The study demonstrated that specific structural modifications led to enhanced selectivity and potency against cancer cells while sparing normal cells .

Another study focused on the antioxidant capabilities of these compounds, revealing that they significantly outperformed standard antioxidants like ascorbic acid in scavenging free radicals .

特性

IUPAC Name |

2-(3,4-dimethylanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-4-5-10(6-8(7)2)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGOZGJGLUEQCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。